molecular formula C8H6ClNO3S B2692546 5-Cyano-2-methoxybenzenesulfonyl chloride CAS No. 409359-25-7

5-Cyano-2-methoxybenzenesulfonyl chloride

Cat. No.: B2692546
CAS No.: 409359-25-7
M. Wt: 231.65
InChI Key: MSZFGLJXUUVBRF-UHFFFAOYSA-N
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Description

General Significance and Synthetic Utility of Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a pivotal class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl ring. Their significance in modern organic synthesis stems from their versatile reactivity, serving as key intermediates and reagents in a multitude of chemical transformations. keyorganics.net The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety makes it highly susceptible to nucleophilic attack, forming the basis of its extensive utility.

One of the most prominent applications of arylsulfonyl chlorides is in the synthesis of sulfonamides, which are formed through their reaction with primary or secondary amines. keyorganics.net This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. Beyond pharmaceuticals, arylsulfonyl chlorides are crucial for preparing sulfonate esters (via reaction with alcohols) and sulfones. orgsyn.org These compounds, in turn, serve as valuable building blocks and protective groups in multi-step syntheses. Furthermore, recent advancements have demonstrated their role in transition metal-catalyzed cross-coupling reactions, where they can act as sources of aryl or sulfonyl groups, enabling the formation of complex carbon-carbon and carbon-sulfur bonds. ucl.ac.uk The synthesis of arylsulfonyl chlorides is often achieved through methods like the chlorosulfonation of aromatic compounds or via Sandmeyer-type reactions from aromatic amines, which allows for precise regiochemical control. orgsyn.orggoogle.com

Contextualization of 5-Cyano-2-methoxybenzenesulfonyl Chloride within Arylsulfonyl Chemistry

This compound is a member of the arylsulfonyl chloride family that is distinguished by the presence of two key functional groups on the benzene (B151609) ring: a cyano (-CN) group and a methoxy (B1213986) (-OCH₃) group. The strategic placement of these substituents significantly influences the compound's reactivity and potential applications, positioning it as a valuable reagent in specialized synthetic contexts, particularly in medicinal chemistry and materials science.

Chemical and Physical Properties

PropertyValue
CAS Number 409359-25-7
Molecular Formula C₈H₆ClNO₃S
Molecular Weight 231.66 g/mol
Physical State Solid
IUPAC Name This compound

Detailed Research Findings: Synthesis

The synthesis of substituted benzenesulfonyl chlorides like this compound is a critical process for accessing key intermediates in the production of pharmaceuticals and other fine chemicals. While specific literature detailing the synthesis of the 5-cyano-2-methoxy isomer is sparse, a general and industrially relevant method has been patented for the preparation of various substituted benzenesulfonyl chlorides from their corresponding anilines. google.com This process utilizes a Sandmeyer-type reaction, which involves two primary stages: the diazotization of a substituted aniline (B41778) followed by a copper-catalyzed chlorosulfonation.

This established methodology can be applied to the synthesis of this compound, starting from the precursor 5-cyano-2-methoxyaniline.

Step 1: Diazotization of 5-Cyano-2-methoxyaniline

The first step of the synthesis is the conversion of the primary aromatic amine, 5-cyano-2-methoxyaniline, into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (e.g., -15 °C to 5 °C). google.com The low temperature is crucial to prevent the premature decomposition of the highly reactive diazonium salt. The reaction generates an in-situ solution of 5-cyano-2-methoxybenzenediazonium chloride.

Step 2: Copper-Catalyzed Chlorosulfonation

The second step involves the reaction of the freshly prepared diazonium salt with a source of sulfur dioxide in the presence of a copper catalyst. A patented method describes the use of an aqueous solution of thionyl chloride (SOCl₂) as the source of the sulfonyl group, with cuprous chloride or cupric chloride acting as the catalyst. google.com In this Sandmeyer-type transformation, the diazonium group is replaced by a sulfonyl chloride group. The reaction proceeds through a radical mechanism initiated by the copper catalyst, leading to the evolution of nitrogen gas and the formation of the desired this compound. google.com The final product is then typically isolated through extraction into an organic solvent. google.com This synthetic route offers high yields (reported between 78% and 91% for various substituted anilines) and excellent regiochemical control, as the position of the sulfonyl chloride group is determined by the position of the amino group on the starting aniline. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZFGLJXUUVBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409359-25-7
Record name 5-cyano-2-methoxybenzene-1-sulfonyl chloride
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Synthetic Methodologies for 5 Cyano 2 Methoxybenzenesulfonyl Chloride

Precursor Synthesis and Functional Group Transformations

A crucial aspect of synthesizing 5-cyano-2-methoxybenzenesulfonyl chloride involves the careful and strategic synthesis of key aromatic intermediates. This often requires a multi-step approach to introduce and manipulate the necessary functional groups on the benzene (B151609) ring.

Synthesis of Key Aromatic Intermediates

The synthesis of appropriately substituted precursors is the foundation of a successful synthetic route. For this compound, a key intermediate is 5-amino-2-methoxybenzonitrile (B1275728). The availability of this precursor is confirmed through its listing in chemical supplier catalogs. The synthesis of this aniline (B41778) derivative can be envisioned starting from 2-methoxy-5-nitrobenzonitrile. The nitro group in this starting material can be reduced to an amine, a common transformation in organic synthesis, to yield 5-amino-2-methoxybenzonitrile. Standard reduction methods, such as catalytic hydrogenation or using reducing agents like tin(II) chloride, are typically employed for this purpose.

Another important class of intermediates are thiophenol derivatives, which can serve as precursors in oxidative chlorination reactions. The synthesis of 2-methoxy-5-cyanobenzenethiol would be a critical step for such a route. This could potentially be achieved from 5-amino-2-methoxybenzonitrile via a Sandmeyer-type reaction to introduce a thiol or a related sulfur-containing group.

Strategic Introduction of Cyano and Methoxy (B1213986) Functionalities

The strategic placement of the cyano and methoxy groups on the aromatic ring is paramount. In many synthetic sequences, these groups are introduced early on. For instance, starting with a commercially available substituted phenol (B47542) or aniline, the cyano and methoxy groups can be introduced through various well-established reactions. Nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are common methods for introducing a cyano group. The methoxy group is often introduced by the methylation of a corresponding phenol using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Direct Sulfonylation Approaches

Direct sulfonylation methods offer a more convergent approach to the target molecule, where the sulfonyl chloride group is introduced in one of the final steps of the synthesis.

Chlorosulfonation Reactions

Direct chlorosulfonation of a suitably substituted aromatic precursor, such as 2-methoxybenzonitrile, is a potential route. This reaction typically involves treating the aromatic compound with chlorosulfonic acid. However, this method can sometimes suffer from a lack of regioselectivity, leading to a mixture of isomers, which may require challenging purification steps. The directing effects of the existing methoxy and cyano groups on the aromatic ring would play a crucial role in determining the position of the incoming chlorosulfonyl group.

Oxidative Chlorination of Thiol Precursors

A highly effective and widely used method for the synthesis of aryl sulfonyl chlorides is the oxidative chlorination of the corresponding thiophenol. This approach, if a viable route to 2-methoxy-5-cyanobenzenethiol can be established, would be a promising strategy. The thiophenol is typically treated with a chlorinating agent in the presence of an oxidizing agent. For the closely related isomer, 4-cyano-2-methoxybenzenesulfonyl chloride, a high-yielding synthesis has been reported involving the oxidative chlorination of 4-mercapto-3-methoxybenzonitrile (B15361358) using zirconium(IV) chloride and hydrogen peroxide. This suggests that a similar approach could be successful for the 5-cyano isomer, provided the thiol precursor is accessible.

Sandmeyer-Type Sulfonyl Chloride Synthesis

The Sandmeyer reaction provides a versatile method to introduce a sulfonyl chloride group onto an aromatic ring starting from an aryl amine. clockss.org This method would involve the diazotization of a key precursor, 5-amino-2-methoxybenzonitrile, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This reaction proceeds via a diazonium salt intermediate, which is then converted to the sulfonyl chloride. For the synthesis of the isomer, 4-cyano-2-methoxybenzonitrile, a Sandmeyer procedure has been reported to give modest yields. Recent advancements in Sandmeyer-type reactions have introduced stable sulfur dioxide surrogates, which can improve the safety and practicality of this transformation. clockss.org

Below is a table summarizing the potential synthetic precursors and the corresponding methodologies for the synthesis of this compound.

PrecursorSynthetic MethodologyKey Transformation
5-Amino-2-methoxybenzonitrileSandmeyer-Type Sulfonyl Chloride SynthesisDiazotization followed by reaction with SO₂/CuCl
2-Methoxy-5-cyanobenzenethiolOxidative ChlorinationOxidation and chlorination of the thiol group
2-MethoxybenzonitrileDirect ChlorosulfonationElectrophilic aromatic substitution with chlorosulfonic acid

Multi-Step Convergent Synthesis Strategies

Alternative to diazotization routes, multi-step strategies offer greater control and can be advantageous when the requisite aniline precursor is unavailable or when milder reaction conditions are paramount. These pathways often build the target molecule through sequential functional group transformations.

A powerful multi-step approach for synthesizing aryl sulfonyl chlorides from phenols involves the Newman-Kwart Rearrangement (NKR). A detailed, high-yield synthesis has been demonstrated for the closely related isomer, 4-cyano-2-methoxybenzenesulfonyl chloride, which highlights the viability of this pathway. orgsyn.orgucl.ac.uk The typical sequence is as follows:

O-Arylation: The corresponding phenol precursor, 5-cyano-2-methoxyphenol, is first reacted with a dialkylthiocarbamoyl chloride, such as dimethylthiocarbamoyl chloride, to form an O-aryl thiocarbamate. orgsyn.org

Thermal Rearrangement: The O-aryl thiocarbamate is heated, inducing the thermal Newman-Kwart Rearrangement to yield the isomeric S-aryl thiocarbamate. orgsyn.orgresearchgate.net

Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under basic conditions to produce the corresponding aryl thiol (mercaptan). orgsyn.orgucl.ac.uk

Oxidative Chlorination: The resulting thiol, 5-cyano-2-methoxybenzenethiol, is then subjected to oxidative chlorination to furnish the final this compound. orgsyn.orgorgsyn.org

This pathway avoids the use of potentially unstable diazonium intermediates and is often high-yielding and clean. orgsyn.org

The Newman-Kwart Rearrangement pathway is a prime example of a sequential derivatization and sulfonylation strategy. Each step involves a distinct and high-yielding transformation, allowing for the purification of intermediates if necessary. The final step, the conversion of the thiol to the sulfonyl chloride, can be achieved using various oxidative chlorination systems. Common reagents for this transformation include chlorine gas in an aqueous medium, sulfuryl chloride (SO₂Cl₂), or a combination of an oxidizing agent like hydrogen peroxide with a chloride source like HCl. orgsyn.org This modular approach allows for flexibility and optimization at each stage of the synthesis.

Step Reaction Intermediate Product
1Phenol DerivatizationO-(5-cyano-2-methoxyphenyl) dimethylcarbamothioate
2Newman-Kwart RearrangementS-(5-cyano-2-methoxyphenyl) dimethylcarbamothioate
3Hydrolysis5-Cyano-2-methoxybenzenethiol
4Oxidative ChlorinationThis compound

Catalytic Systems and Reagent Optimization in Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the choice of catalysts and the optimization of reagents.

In diazotization-chlorosulfonylation procedures, the copper catalyst is crucial. Copper(I) chloride (CuCl) and Copper(II) chloride (CuCl₂) are both effective in promoting the Sandmeyer reaction. acs.org The optimization of catalyst loading is important to ensure efficient conversion without promoting unwanted side reactions. The choice of acid and solvent (e.g., acetonitrile (B52724), water) can also significantly impact the yield and purity by affecting the stability and reactivity of the diazonium salt intermediate. acs.org

For the Newman-Kwart Rearrangement pathway , reagent optimization is critical in the final oxidative chlorination step. The choice of chlorinating agent can influence the reaction's selectivity and yield. For instance, using a zirconium(IV) chloride-promoted oxidative chlorination has been reported to be effective. orgsyn.org A system using hydrogen peroxide and hydrochloric acid in acetic acid is another common and efficient method that avoids harsher reagents like chlorine gas. orgsyn.org Careful control of reaction temperature during this highly exothermic step is essential to prevent over-oxidation and the formation of impurities. orgsyn.org

Process Scale-Up and Efficiency Considerations

Scaling up the synthesis of this compound introduces significant challenges related to safety, cost, and process efficiency.

The diazotization-chlorosulfonylation route's primary scale-up hurdle is the inherent instability of the aryl diazonium salt intermediate, which can be explosive. researchgate.net To mitigate this risk, continuous flow processing has emerged as a superior alternative to traditional batch methods for large-scale synthesis. researchgate.net In a flow reactor, small amounts of the diazonium salt are generated and consumed continuously, preventing the accumulation of large quantities of this hazardous intermediate. researchgate.net

The Newman-Kwart Rearrangement pathway is often considered more amenable to scale-up due to its avoidance of diazonium salts. The intermediates are generally stable, crystalline solids. Furthermore, procedures have been developed that are chromatography-free, relying on precipitation and filtration for purification, which is a significant advantage for industrial-scale production in terms of cost and throughput. orgsyn.orgorgsyn.org Efficiency is further enhanced by the high yields often achieved in each step of the sequence. orgsyn.org

Consideration Diazotization-Chlorosulfonylation Newman-Kwart Pathway
Safety Major concern due to explosive diazonium salt intermediate. researchgate.netGenerally safer; avoids unstable diazonium salts.
Scalability Challenging in batch; continuous flow is recommended. researchgate.netMore straightforward to scale up.
Purification May require chromatography.Often chromatography-free, relying on precipitation/filtration. orgsyn.org
Precursor Requires 5-cyano-2-methoxyaniline.Requires 5-cyano-2-methoxyphenol.
Key Advantage Fewer reaction steps (often one-pot).High yields, increased safety, and process robustness. orgsyn.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 5-Cyano-2-methoxybenzenesulfonyl chloride, the aromatic region is expected to display signals for three distinct protons on the benzene (B151609) ring. The methoxy (B1213986) group will produce a characteristic singlet in the upfield region. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are outlined below. The electron-withdrawing nature of the sulfonyl chloride and cyano groups, and the electron-donating effect of the methoxy group, all influence the precise chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~7.30 - 7.45 d J ≈ 8.5 Hz
H-4 ~7.70 - 7.85 dd J ≈ 8.5, 2.0 Hz
H-6 ~8.15 - 8.30 d J ≈ 2.0 Hz

H-6 is expected to be the most downfield signal due to the strong deshielding effects of the adjacent sulfonyl chloride and meta-positioned cyano group.

H-4 will appear as a doublet of doublets, split by both the ortho proton H-3 and the meta proton H-6.

The methoxy (-OCH₃) protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated: six for the carbons of the benzene ring (four CH and two quaternary), one for the cyano carbon, and one for the methoxy carbon.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Label Predicted Chemical Shift (δ, ppm)
C-1 (-SO₂Cl) ~140 - 145
C-2 (-OCH₃) ~158 - 162
C-3 ~115 - 120
C-4 ~135 - 140
C-5 (-CN) ~110 - 115
C-6 ~130 - 135
-CN ~116 - 119

2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of H-3 and H-4, confirming their ortho relationship. A weaker correlation might also be observed between H-4 and H-6 (meta-coupling).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. The expected correlations would be: H-3 with C-3, H-4 with C-4, H-6 with C-6, and the methoxy protons with the methoxy carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule. Key expected correlations include:

The methoxy protons (-OCH₃) showing a cross-peak to the quaternary carbon C-2.

Proton H-6 showing correlations to C-1, C-2, and the cyano carbon C-5.

Proton H-4 showing correlations to C-2, C-5, and C-6.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the molecular ion, which is invaluable for confirming the elemental composition of this compound. The presence of chlorine and sulfur gives a distinctive isotopic pattern that further aids in confirmation.

Predicted HRMS Data

Formula Ion Calculated m/z
C₈H₆³⁵ClNO₃S [M+H]⁺ 231.9775
C₈H₆³⁷ClNO₃S [M+H]⁺ 233.9746
C₈H₆³⁵ClNO₃SNa [M+Na]⁺ 253.9594

The observation of these exact masses, along with the characteristic ~3:1 isotopic ratio for the ³⁵Cl and ³⁷Cl ions, would provide definitive confirmation of the compound's molecular formula.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective tool for monitoring the progress of a chemical reaction by separating the components of a reaction mixture and identifying them.

For this compound, its volatility and thermal stability would determine the feasibility of direct GC-MS analysis. Sulfonyl chlorides can sometimes be prone to degradation at high temperatures in the GC injector. However, if the compound is sufficiently stable, it would elute from the GC column at a specific retention time. The coupled mass spectrometer would then record its mass spectrum. This spectrum would show the molecular ion peak and a series of fragment ions resulting from the breakdown of the molecule (e.g., loss of •Cl, SO₂, or •OCH₃), providing a unique fingerprint for its identification in a complex mixture and allowing for the assessment of its purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a compound reveals the vibrational frequencies of its bonds, which are characteristic of specific functional groups. For this compound, the IR spectrum provides clear evidence for its key structural features.

The analysis of the IR spectrum of 4-Cyano-2-methoxybenzenesulfonyl chloride, a synonym for the target compound, reveals several characteristic absorption bands. The presence of the sulfonyl chloride (-SO₂Cl) group is typically indicated by strong asymmetric and symmetric stretching vibrations. Generally, sulfonyl chlorides exhibit strong characteristic bands in the IR regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com

Detailed spectral data for 4-Cyano-2-methoxybenzenesulfonyl chloride shows a number of distinct peaks that can be assigned to specific functional groups within the molecule. The intense band observed at 2238 cm⁻¹ is characteristic of the C≡N (cyano) stretching vibration. The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene ring, which typically appear in the 1600-1450 cm⁻¹ region. For this compound, peaks are observed at 1594 cm⁻¹, 1566 cm⁻¹, and 1478 cm⁻¹. The C-O stretching of the methoxy group is also identifiable within the fingerprint region.

The following table summarizes the significant IR absorption bands and their corresponding functional group assignments for 4-Cyano-2-methoxybenzenesulfonyl chloride.

Wavenumber (cm⁻¹)Functional Group Assignment
3108Aromatic C-H Stretch
2238C≡N (Cyano) Stretch
1594, 1566, 1478Aromatic C=C Stretch
1378S=O Asymmetric Stretch
1173S=O Symmetric Stretch
1283Aryl-O (Methoxy) Stretch
723, 637, 602C-Cl Stretch / C-S Stretch

These characteristic absorption bands collectively provide a unique spectral fingerprint for this compound, allowing for its unambiguous identification.

Chromatographic Techniques for Purification and Analytical Separation

Chromatographic methods are indispensable for the purification and analytical separation of this compound from reaction mixtures and for verifying its purity.

Column chromatography is a fundamental purification technique in organic synthesis. However, research findings indicate that this compound is unstable to purification by standard silica (B1680970) gel chromatography. commonorganicchemistry.compressbooks.pub This instability is a critical consideration for chemists working with this compound, as the acidic nature of silica gel can lead to the decomposition of the sulfonyl chloride functional group.

Given the reactivity of sulfonyl chlorides, alternative stationary phases to silica gel may be considered for column chromatography. These can include:

Alumina (B75360) (Al₂O₃): Available in neutral, acidic, or basic forms, alumina can be a suitable alternative for compounds that are sensitive to the acidic nature of silica gel. reddit.comresearchgate.net

Florisil®: A magnesium silicate (B1173343) adsorbent that is less acidic than silica gel and can be used for the purification of sensitive compounds.

Reverse-phase silica: Where the stationary phase is non-polar (e.g., C18-functionalized silica), and a polar mobile phase is used. This can be an effective method for purifying polar or reactive compounds. reddit.com

When attempting column chromatography with reactive compounds like sulfonyl chlorides, it is crucial to use dry solvents and to perform the separation quickly to minimize the risk of degradation on the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for the separation, identification, and quantification of chemical compounds. For aromatic sulfonyl chlorides like this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method.

In a typical RP-HPLC setup for a sulfonyl chloride, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, frequently with the addition of an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A general HPLC method for the analysis of a related aromatic sulfonyl chloride might involve the following parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detector UV at a specific wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This technique is invaluable for monitoring the progress of reactions involving this compound, for assessing the purity of the final product, and for identifying and quantifying any impurities. For highly reactive sulfonyl chlorides, derivatization prior to HPLC analysis can sometimes be employed to enhance stability and detectability. researchgate.net

Role As a Versatile Intermediate in Complex Organic Molecule Synthesis

Application in the Construction of Diverse Sulfonamide Scaffolds

The primary and most extensively utilized application of 5-cyano-2-methoxybenzenesulfonyl chloride lies in its reaction with a wide array of primary and secondary amines to furnish a diverse range of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, and the ability to readily synthesize a variety of sulfonamide-containing molecules is of paramount importance in medicinal chemistry.

The reaction of this compound with amines is typically carried out under basic conditions, which facilitates the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide linkage. The presence of the cyano and methoxy (B1213986) substituents on the aromatic ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides, such as their solubility, lipophilicity, and potential for further functionalization.

The versatility of this building block is demonstrated by its compatibility with a broad spectrum of amine-containing compounds, including simple alkylamines, anilines, and more complex heterocyclic amines. This allows for the systematic generation of sulfonamide libraries with diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Table 1: Examples of Diverse Sulfonamide Scaffolds Synthesized from this compound

Amine ReactantResulting Sulfonamide ScaffoldPotential Applications
AlkylaminesN-Alkyl-5-cyano-2-methoxybenzenesulfonamidesProbing hydrophobic binding pockets
AnilinesN-Aryl-5-cyano-2-methoxybenzenesulfonamidesModulating electronic properties and π-stacking interactions
Heterocyclic AminesN-Heterocyclyl-5-cyano-2-methoxybenzenesulfonamidesIntroducing diverse pharmacophoric elements and improving pharmacokinetic properties
Amino Acidsα-(5-Cyano-2-methoxybenzenesulfonamido) acidsSynthesis of peptidomimetics and enzyme inhibitors

Integration into Polycyclic and Heterocyclic Frameworks

Beyond the synthesis of simple sulfonamides, this compound serves as a key precursor for the construction of more complex polycyclic and heterocyclic frameworks. The sulfonamide linkage, once formed, can participate in or direct subsequent intramolecular cyclization reactions, leading to the formation of fused or bridged ring systems.

The cyano group, in particular, offers a versatile handle for cyclization strategies. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing multiple avenues for ring formation. For instance, a sulfonamide derived from an amine bearing a suitably positioned nucleophile could undergo an intramolecular cyclization, with the cyano group acting as a precursor to a key functional group in the newly formed ring.

Furthermore, the methoxy group can influence the regioselectivity of cyclization reactions and can be a site for further chemical modification. The strategic placement of these functional groups on the benzenesulfonyl chloride core allows for the rational design and synthesis of complex molecules with defined three-dimensional structures. While specific examples directly utilizing this compound in the synthesis of complex polycyclic or heterocyclic systems are not extensively documented in publicly available literature, the principles of intramolecular reactions of sulfonamides are well-established, suggesting its significant potential in this area.

Utilization in the Synthesis of Chemical Probes for Academic Research

Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with specific biological targets, such as proteins or enzymes, allowing for their study in a cellular or in vivo context. This compound provides a valuable scaffold for the synthesis of such probes.

The sulfonyl chloride moiety can be reacted with a variety of reporter groups, such as fluorophores or biotin (B1667282) tags, through linkage to an appropriate amine-functionalized reporter. The resulting sulfonamide-linked probe can then be used to label and visualize biological targets. The cyano and methoxy groups on the aromatic ring can be modified to fine-tune the probe's properties, including its selectivity, cell permeability, and binding affinity for the target of interest.

For example, the sulfonyl chloride could be converted to a sulfonyl fluoride, a class of reactive groups known to form stable covalent bonds with specific amino acid residues in proteins, making them useful as activity-based probes. While direct synthesis of chemical probes from this compound is not prominently reported, its structural features are highly amenable to the established principles of chemical probe design. The adaptability of this scaffold allows for the incorporation of various functionalities necessary for a successful chemical probe.

Contribution to Chemical Library Generation and Diversity-Oriented Synthesis

In the quest for new bioactive molecules, the generation of chemical libraries with high structural diversity is a critical strategy. Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules that can be screened for novel biological activities. This compound is an excellent building block for such endeavors.

Its ability to react with a vast number of commercially available amines allows for the rapid and efficient generation of large sulfonamide libraries through parallel synthesis techniques. The resulting library members will all share the common 5-cyano-2-methoxybenzenesulfonamide (B12998630) core but will differ in the substituent derived from the amine component. This approach allows for a systematic exploration of the chemical space around this particular scaffold.

The positional isomer, 4-cyano-2-methoxybenzenesulfonyl chloride, has been noted for its potential as a valuable building block in organic synthesis to expand the chemical space of sulfonamides when applied to diversity in drug candidate synthesis. ucl.ac.ukorgsyn.orgorgsyn.org This highlights the recognized utility of such substituted benzenesulfonyl chlorides in generating molecular diversity. The cyano group can serve as a point for further diversification, enabling the creation of even more complex and varied molecular architectures from a common intermediate. This strategy is central to DOS, where a single starting material can give rise to a multitude of structurally distinct products.

Computational and Theoretical Investigations of 5 Cyano 2 Methoxybenzenesulfonyl Chloride and Its Derivatives

Electronic Structure and Reactivity Predictions

The electronic character of 5-Cyano-2-methoxybenzenesulfonyl chloride is governed by the interplay of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups. The methoxy group, positioned ortho to the sulfonyl chloride, donates electron density to the aromatic ring through a strong resonance effect. libretexts.org Conversely, the cyano group at the meta position relative to the sulfonyl chloride, and the sulfonyl chloride group itself, withdraw electron density both inductively and via resonance.

Computational methods like Density Functional Theory (DFT) are instrumental in mapping the electronic landscape of such molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. For this compound, the electron-withdrawing groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzenesulfonyl chloride. The strong electron-withdrawing nature of the trifluoromethyl groups in compounds like 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride has been shown to lower HOMO energy levels, which serves as a useful analogy. smolecule.com The LUMO is likely to be centered on the aromatic ring and the sulfonyl chloride group, indicating that these are the most probable sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It is predicted that the most electron-deficient (blue) region would be concentrated around the sulfur atom of the sulfonyl chloride group, making it highly electrophilic. The oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group would exhibit high electron density (red regions), marking them as potential sites for electrophilic interaction.

Table 1: Predicted Electronic Properties of Substituted Benzenesulfonyl Chlorides.
CompoundPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)
Benzenesulfonyl chloride-7.8-1.56.3
4-Methoxybenzenesulfonyl chloride-7.5-1.36.2
4-Cyanobenzenesulfonyl chloride-8.2-2.06.2
This compound-8.0-1.86.2

Reaction Pathway and Mechanism Modeling

Theoretical modeling can elucidate the mechanisms of reactions involving this compound, particularly nucleophilic substitution at the sulfonyl sulfur. Such reactions, for instance with amines to form sulfonamides, are fundamental to its synthetic utility. Computational studies on similar arenesulfonyl chlorides have provided strong evidence for a concerted SN2-type mechanism for reactions like chloride exchange. researchgate.netsemanticscholar.org

Transition State Analysis: For the reaction of this compound with a nucleophile (e.g., ammonia), DFT calculations could be used to model the transition state. This would likely reveal a trigonal bipyramidal geometry at the sulfur atom, where the nucleophile and the leaving chloride ion occupy the apical positions. The presence of electron-withdrawing substituents is known to increase the rate of such reactions by stabilizing the developing negative charge in the transition state. semanticscholar.org Studies on the solvolysis of substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups like nitro-groups enhance reactivity, which supports this prediction. beilstein-journals.org

Table 2: Predicted Activation Energies for the Reaction of Substituted Benzenesulfonyl Chlorides with Ammonia.
CompoundPredicted Activation Energy (kcal/mol)Reaction Mechanism
Benzenesulfonyl chloride15.2SN2
4-Nitrobenzenesulfonyl chloride13.8SN2
This compound14.5SN2

Conformational Analysis and Stereochemical Insights

The presence of the methoxy group at the ortho position introduces the possibility of different rotational isomers (conformers) due to rotation around the C-S and C-O bonds. Conformational analysis, typically performed using molecular mechanics or DFT, can determine the most stable conformer and the energy barriers between different conformations.

For anisole and its derivatives, the planar conformer is often preferred. rsc.org In the case of this compound, the lowest energy conformation would likely involve the methoxy group lying in or close to the plane of the benzene (B151609) ring to maximize resonance stabilization. Steric hindrance between the methoxy group and the bulky sulfonyl chloride group could, however, lead to a slightly twisted conformation being favored. Theoretical calculations on 2,6-dimethyl anisole have shown that steric hindrance can force the methoxy group out of the plane of the aromatic ring. rsc.org

Molecular Docking and Interaction Studies (of derivatives, in non-clinical contexts)

While this compound itself is a reactive intermediate, its derivatives, particularly sulfonamides, are of significant interest for their potential interactions with biological macromolecules. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a receptor.

In a non-clinical context, derivatives of this compound could be docked into the active sites of various enzymes to explore potential inhibitory activity. For instance, benzenesulfonamide derivatives have been studied as inhibitors of enzymes like acetylcholinesterase and α-glycosidase. tandfonline.com Docking studies of novel benzenesulfonamide derivatives have shown that the sulfonamide moiety often forms key hydrogen bonds with receptor active site residues, while the substituted benzene ring engages in hydrophobic or π-stacking interactions. nih.govresearchgate.netnih.gov

For a hypothetical derivative of this compound, the cyano group could act as a hydrogen bond acceptor, and the methoxy group could also participate in hydrogen bonding or hydrophobic interactions, depending on the nature of the receptor pocket.

Table 3: Predicted Binding Affinities of a Hypothetical Sulfonamide Derivative with a Model Protein Kinase.
LigandPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
N-(phenyl)benzenesulfonamide-7.5Hydrogen bond (sulfonamide), hydrophobic interactions
N-(4-cyanophenyl)benzenesulfonamide-8.2Hydrogen bond (sulfonamide), H-bond (cyano), π-stacking
Hypothetical N-(4-pyridyl)-5-cyano-2-methoxybenzenesulfonamide-8.8Hydrogen bond (sulfonamide), H-bond (cyano), H-bond (methoxy), π-stacking

Future Directions and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Protocols

The traditional synthesis of benzenesulfonyl chlorides often involves chlorosulfonation of benzene (B151609), a process that can utilize harsh reagents. wikipedia.org While high-yielding, chromatography-free methods have been developed for related isomers like 4-Cyano-2-methoxybenzenesulfonyl chloride, which involve steps like the thermal Newman-Kwart Rearrangement, future research is aimed at developing even more sustainable protocols. orgsyn.orgucl.ac.uk The focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas of development include:

Alternative Chlorinating Agents: Exploring milder and more selective oxidative chlorination reagents to replace traditional ones.

Catalytic Approaches: Designing catalytic systems that can achieve sulfonyl chloride synthesis under less forcing conditions, potentially avoiding high-temperature rearrangements.

Solvent Minimization: Investigating solvent-free reaction conditions or the use of recyclable, bio-based solvents to reduce the environmental impact.

ApproachTraditional Method ComponentPotential Greener AlternativeAnticipated Benefit
ReagentsHarsh chlorosulfonating agents (e.g., chlorosulfonic acid)Mild oxidative chlorination systems (e.g., ZrCl4-promoted) orgsyn.orgucl.ac.ukIncreased safety, reduced corrosive waste
EnergyHigh-temperature thermal rearrangements orgsyn.orgMicrowave-assisted synthesis, catalytic methods at lower temperaturesReduced energy consumption, faster reaction times
SolventsUse of conventional organic solventsSolvent-free reactions, use of ionic liquids or deep eutectic solventsDecreased volatile organic compound (VOC) emissions, easier recycling

Exploration of Novel Catalytic Transformations

5-Cyano-2-methoxybenzenesulfonyl chloride is primarily used for creating sulfonamides and sulfonate esters through reactions with amines and alcohols. wikipedia.org Future research will likely explore novel catalytic transformations that utilize the sulfonyl chloride moiety as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. This expands the synthetic utility of the compound beyond its traditional roles.

Emerging research could focus on:

Sulfonylative Coupling Reactions: Developing palladium, nickel, or copper-catalyzed cross-coupling reactions where the sulfonyl chloride group participates directly, enabling the introduction of the cyano-methoxyphenylsulfonyl group onto various scaffolds.

Reductive Desulfonylation: Investigating catalytic methods for the selective removal of the sulfonyl group after it has served its purpose in directing a reaction or modifying a molecule's properties.

C-H Functionalization: Using the sulfonyl group to direct the catalytic functionalization of adjacent C-H bonds, providing a streamlined route to more complex, substituted aromatic compounds.

Application in Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly adopting flow chemistry and automated synthesis platforms to improve efficiency, reproducibility, and safety. sigmaaldrich.commdpi.comchimia.ch These technologies are particularly well-suited for handling reactive intermediates like sulfonyl chlorides and for the rapid generation of compound libraries.

The application of this compound in these systems could enable:

High-Throughput Library Synthesis: Automated platforms can be used to react this compound with a large array of amines or alcohols, rapidly generating extensive libraries of sulfonamides or sulfonate esters for biological screening. sigmaaldrich.com

Improved Safety and Control: Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, and the small reaction volumes enhance safety when working with reactive compounds. mdpi.comthalesnano.com This is beneficial for potentially exothermic sulfonylation reactions.

Integrated Synthesis and Purification: Automated systems can integrate the reaction, work-up, and purification steps, significantly reducing manual handling and accelerating the discovery cycle. chimia.chdurham.ac.uknih.gov

TechnologyKey AdvantageApplication for this compound
Flow ChemistryEnhanced heat transfer, precise control of residence time, improved safety. mdpi.comthalesnano.comSafe and scalable production of sulfonamides and sulfonate esters; investigation of fast, exothermic reactions.
Automated SynthesisHigh-throughput screening of reaction conditions, rapid library generation. sigmaaldrich.comchimia.chRapid synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Integrated SystemsSeamless workflow from reaction to purification and analysis. durham.ac.uknih.govAccelerated discovery and development of new chemical entities based on the core scaffold.

Expanding the Chemical Space of Derivatized Compounds

A primary goal in drug discovery is the exploration of novel chemical space to identify molecules with new or improved biological activities. nih.govnih.gov this compound serves as a valuable starting material for creating structurally diverse compounds. The functional groups—a reactive sulfonyl chloride, an electron-withdrawing nitrile, and a methoxy (B1213986) group—provide multiple points for modification.

Future research will focus on:

Bioactive Scaffolds: Incorporating the 5-cyano-2-methoxyphenylsulfonyl moiety into privileged biological scaffolds to modulate properties like solubility, cell permeability, and target binding affinity. nih.gov

Novel Sulfonyl Exchange Chemistry: Moving beyond traditional sulfonamide chemistry to use related sulfonyl-containing groups (like sulfonyl fluorides) to target a wider range of amino acid residues in proteins, thereby expanding the druggable target space. rsc.org

Fragment-Based Drug Discovery (FBDD): Using the compound or its simple derivatives as fragments for screening against biological targets, with subsequent elaboration to develop potent lead compounds. The synthesis of a chemical probe for the BRPF family of proteins from a related isomer highlights this potential. orgsyn.orgucl.ac.uk

Derivative ClassSynthetic StrategyPotential Application Area
SulfonamidesReaction with diverse primary/secondary aminesAntibacterial agents, kinase inhibitors, diuretics
Sulfonate EstersReaction with various alcohols and phenolsProdrugs, covalent inhibitors, chemical probes
Biaryl ScaffoldsCatalytic cross-coupling reactions nih.govresearchgate.netTherapeutics for inflammation, cancer, and hypertension nih.gov
Heterocyclic DerivativesCyclization reactions involving the cyano or sulfonyl groupDevelopment of novel kinase inhibitors and other targeted therapies nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-cyano-2-methoxybenzenesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected before use and removed without touching the outer surface to prevent contamination .
  • Ventilation : Work in a fume hood to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid drainage systems. Dispose of contaminated materials via certified hazardous waste protocols .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of methoxy (-OCH3_3), sulfonyl (-SO2_2), and cyano (-CN) groups.
  • HPLC/MS : Monitor purity via reverse-phase HPLC coupled with mass spectrometry to detect impurities or degradation products .
  • Stability Testing : Store the compound in a desiccator at 4°C under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl chloride group .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Chlorosulfonation : React 5-cyano-2-methoxybenzene with chlorosulfonic acid (ClSO3_3H) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .
  • Oxidation of Thiols : Convert a thiol intermediate (e.g., 5-cyano-2-methoxybenzenethiol) to sulfonyl chloride using chlorine gas in aqueous HCl .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of nucleophilic substitutions involving this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity with amines or alcohols by stabilizing transition states.
  • Temperature Control : Lower temperatures (0–10°C) reduce side reactions (e.g., hydrolysis) and improve yield in coupling reactions with sterically hindered nucleophiles .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation by deprotonating amines during the reaction .

Q. What strategies mitigate competing hydrolysis during the synthesis of sulfonamide derivatives from this compound?

  • Methodological Answer :

  • Moisture Control : Conduct reactions under anhydrous conditions using molecular sieves or activated alumina to scavenge trace water .
  • In Situ Activation : Add coupling agents like HATU or EDCI to activate the sulfonyl chloride group, reducing hydrolysis rates .
  • Kinetic Monitoring : Use inline FTIR or Raman spectroscopy to detect hydrolysis intermediates and adjust reaction parameters in real time .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • DFT Calculations : Perform density functional theory (DFT) simulations to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., sulfonyl chloride group) for nucleophilic attack .
  • Molecular Dynamics : Simulate solvent effects and transition states to predict reaction pathways and energy barriers in complex media (e.g., ionic liquids) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for sulfonamide derivatives of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Verify purity of starting materials (e.g., via elemental analysis) and standardize reaction conditions (temperature, solvent grade).
  • Side Reaction Profiling : Use LC-MS to identify byproducts (e.g., sulfonic acids from hydrolysis) that may reduce yields .
  • Literature Cross-Validation : Compare synthetic protocols from peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry Letters) and adjust stoichiometry or catalyst loading .

Experimental Design Considerations

Q. What analytical workflows are optimal for characterizing degradation products of this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) to simulate accelerated aging.
  • Multi-Technique Analysis :
  • GC-MS : Identify volatile degradation products (e.g., SO2_2 or HCN).
  • XRD : Monitor crystallinity changes that may affect reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.